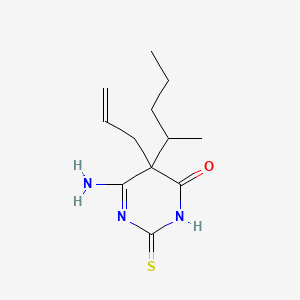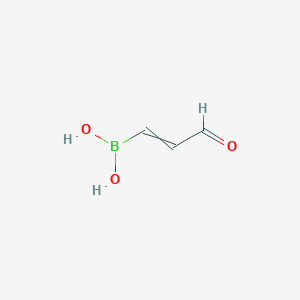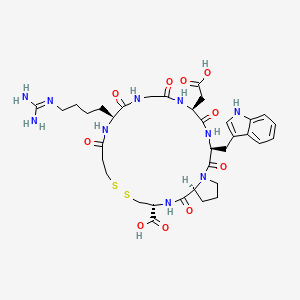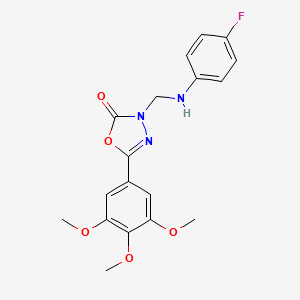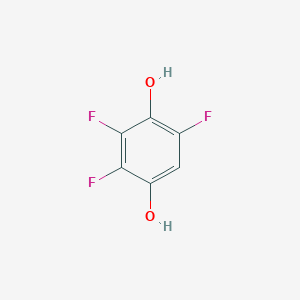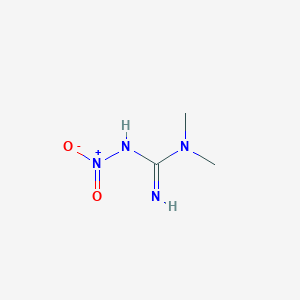
N,N-dimethyl-N'-nitroguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N’-nitroguanidine is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of guanidine, characterized by the presence of nitro and dimethyl groups. This compound is often used in scientific research due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethyl-N’-nitroguanidine can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylguanidine with nitric acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl-N’-nitroguanidine often involves large-scale nitration processes. These processes utilize concentrated nitric acid and controlled reaction environments to achieve high yields and purity. The industrial methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-N’-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert N,N-dimethyl-N’-nitroguanidine into amine derivatives.
Substitution: It can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted guanidines. These products have diverse applications in different fields .
Applications De Recherche Scientifique
N,N-dimethyl-N’-nitroguanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N’-nitroguanidine involves its interaction with molecular targets and pathways. It acts by adding alkyl groups to specific sites on DNA, leading to mutations and other genetic changes. This mechanism is particularly relevant in its use as a mutagen in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N’-nitro-N-nitrosoguanidine: Similar in structure but contains a nitroso group.
Nitroguanidine: Lacks the dimethyl groups present in N,N-dimethyl-N’-nitroguanidine.
Uniqueness
N,N-dimethyl-N’-nitroguanidine is unique due to its specific combination of nitro and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
5465-97-4 |
|---|---|
Formule moléculaire |
C3H8N4O2 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
1,1-dimethyl-3-nitroguanidine |
InChI |
InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5) |
Clé InChI |
RIINJCKGXDWNAH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


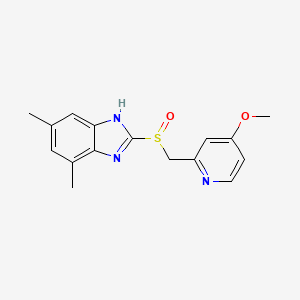
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
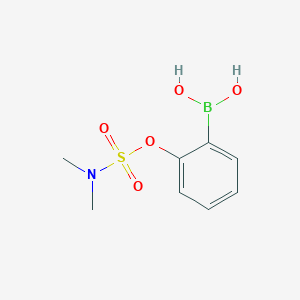
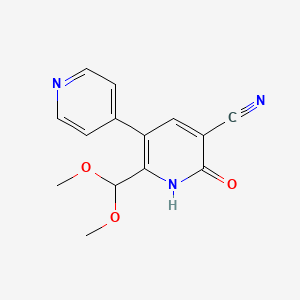
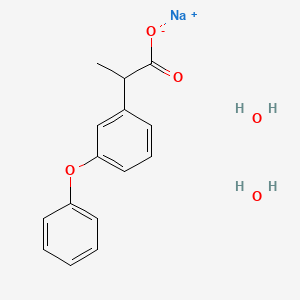
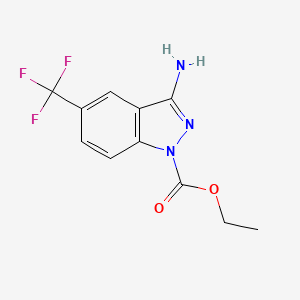
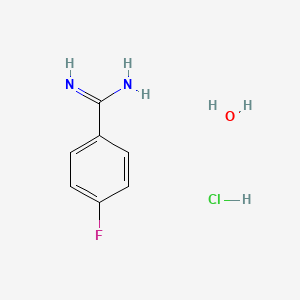
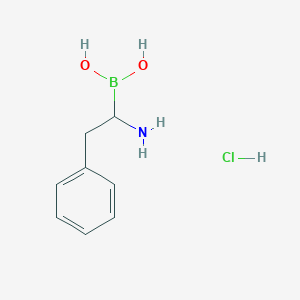
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
